molecular formula C24H32N6O4 B2413587 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848735-03-5

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2413587
CAS-Nummer: 848735-03-5
Molekulargewicht: 468.558
InChI-Schlüssel: CTEOGBFCSJIKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of purine . Purine derivatives have been synthesized and investigated for their potential role as antitumor agents .


Synthesis Analysis

A series of 2,6,9-trisubstituted purine derivatives have been synthesized using a three-step synthetic procedure involving microwave irradiation . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure analysis of a similar compound revealed that the three rings, benzene ring A, imidazole ring B, and ring C, are almost planar with respect to each other .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism

A study by Szymańska et al. (2016) investigated a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities to adenosine receptors (ARs). The most potent A1 AR antagonist in the series was a structurally similar compound, emphasizing the importance of such structures in AR antagonism and potential therapeutic applications (Szymańska et al., 2016).

Synthesis and Fluorescence Properties

Inada et al. (1972) synthesized a series of naphthalimide derivatives, including some structurally similar to the compound . The study explored their fluorescence spectra, indicating a potential use in the field of fluorescence-based applications (Inada et al., 1972).

Anti-inflammatory Activity

Kaminski et al. (1989) explored a series of pyrimidopurinediones, demonstrating anti-inflammatory activity in an adjuvant-induced arthritis rat model. This suggests potential therapeutic applications in treating chronic inflammation (Kaminski et al., 1989).

Purine Derivative Synthesis

Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, indicating the versatility of purine derivatives in synthesizing novel chemical structures for various applications (Hesek & Rybár, 1994).

Analgesic Activity

Zygmunt et al. (2015) explored the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Their findings suggest that similar compounds, like the one , might possess significant analgesic properties (Zygmunt et al., 2015).

Ligands for Serotonin Receptors

Jurczyk et al. (2004) synthesized 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives showing high affinity for 5-HT(1A) receptors. This implies potential applications in the development of drugs targeting serotonin receptors (Jurczyk et al., 2004).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidin-4-yl, exhibiting analgesic and anti-inflammatory activities. This indicates that derivatives of the compound could have similar applications (Abu‐Hashem et al., 2020).

Intermolecular Interactions

Shukla et al. (2020) conducted a quantitative investigation of intermolecular interactions in a xanthine derivative, suggesting the potential for designing new materials based on such molecular interactions (Shukla et al., 2020).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) studied 7,8-polymethylenepurine derivatives for antiviral and antihypertensive activities, suggesting potential therapeutic applications for similar compounds (Nilov et al., 1995).

Eigenschaften

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-4-34-19-7-5-18(6-8-19)29-15-17(2)16-30-20-21(25-23(29)30)26(3)24(32)28(22(20)31)10-9-27-11-13-33-14-12-27/h5-8,17H,4,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEOGBFCSJIKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.